Safety data sheet (SDS) for imidazo[1,2-a]pyridin-7-amine dihydrochloride
Safety data sheet (SDS) for imidazo[1,2-a]pyridin-7-amine dihydrochloride
Executive Summary: The Scaffold & The Salt
In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets, including GABA receptors, kinase inhibitors, and anti-infective agents.[1]
This guide focuses specifically on the dihydrochloride salt form of imidazo[1,2-a]pyridin-7-amine . While the free base is the active pharmacophore, the dihydrochloride salt is the preferred logistical form due to enhanced stability and water solubility. However, this salt form introduces specific handling challenges—namely hygroscopicity and acidity—that researchers must manage to maintain chemical integrity and personal safety.
Part 1: Chemical Identity & Physicochemical Profile
This section establishes the "Identity" of the material.[2] In drug development, confusing the salt form with the free base leads to stoichiometric errors in synthesis.
| Parameter | Technical Specification |
| Chemical Name | Imidazo[1,2-a]pyridin-7-amine dihydrochloride |
| CAS Number | 1427195-25-2 (Salt form) / 421595-81-5 (Free base) |
| Molecular Formula | C₇H₇N₃[3][4] · 2HCl |
| Molecular Weight | 206.07 g/mol (Salt) / 133.15 g/mol (Free base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | High in Water, Methanol, DMSO; Low in DCM, Hexanes |
| Acidity (pH) | Strongly acidic in aqueous solution (pH < 2 due to 2x HCl) |
| Hygroscopicity | High . Rapidly absorbs atmospheric moisture. |
Critical Application Note: When calculating stoichiometry for reactions (e.g., amide couplings or reductive aminations), you must account for the molecular weight of the two HCl equivalents. Failure to add an auxiliary base (e.g., DIPEA, TEA) to neutralize these protons will often stall nucleophilic attacks.
Part 2: GHS Hazard Assessment & Toxicology
As a research chemical, comprehensive toxicological data (LD50) may be sparse. Therefore, we apply the "Precautionary Principle," classifying it based on its functional groups (aromatic amine, pyridine, hydrochloride).
Hazard Classification (GHS)
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Signal Word: WARNING
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Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
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Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation (acidic nature).
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Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.
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STOT-SE: Category 3 (H335) - May cause respiratory irritation.[5]
Toxicological Causality
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The Amine Risk: Aromatic amines are metabolically processed by N-acetylation. Some derivatives can intercalate DNA or form reactive metabolites. Treat as a potential mutagen until proven otherwise.
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The HCl Risk: Upon contact with mucous membranes (eyes/lungs), the salt hydrolyzes to release hydrochloric acid, causing immediate irritation or chemical burns.
Part 3: Advanced Handling & Storage Protocols
This section outlines a Self-Validating System for safety. Do not just "wear gloves"; follow a logic path that confirms safety at each step.
Protocol A: The "Red-Yellow-Green" Handling Zone
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Green Zone (Storage):
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Condition: Keep under inert atmosphere (Argon/Nitrogen).
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Container: Amber glass with a Teflon-lined cap.
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Desiccation: Store in a desiccator. The salt is hygroscopic; wet material will clump and degrade (hydrolysis).
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Yellow Zone (Weighing):
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Engineering Control: Mandatory use of a chemical fume hood.
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PPE: Nitrile gloves (double gloved recommended), lab coat, safety glasses.
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Validation: Check balance stability. Drifting weights often indicate moisture absorption during weighing.
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Red Zone (Reaction/Solubilization):
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Risk: Exothermic dissolution.
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Action: Add the solid to the solvent slowly.
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Validation: Check pH of aqueous solutions immediately. It should be acidic. If neutral, you may have the wrong material or degraded free base.
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Protocol B: The "Free-Basing" Workflow
Researchers often need the free amine for nucleophilic reactions. Here is the standard operating procedure (SOP) to liberate the amine safely.
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Dissolve: Dissolve the dihydrochloride salt in minimal water.
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Neutralize: Slowly add saturated NaHCO₃ or 1M NaOH while cooling (ice bath) until pH ~10.
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Extract: Extract immediately with EtOAc or DCM (3x).
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Dry: Dry organic layer over Na₂SO₄.
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Validate: TLC comparison. The free base will have a higher R_f than the salt in polar eluent (e.g., 10% MeOH/DCM).
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision-making logic for handling this specific compound, integrating the physical properties (dust/acidity) with safety controls.
Figure 1: Operational Safety Logic Flow. Blue nodes indicate engineering controls; Green nodes indicate specific procedural controls for this salt form.
Part 5: Emergency Response & Waste Management
Accidental Release (Spill)
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Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum.
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Solution Spill: The solution will be acidic. Cover with sodium bicarbonate (baking soda) until bubbling ceases (neutralization validation). Wipe up with absorbent pads.
First Aid
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Eye Contact: Rinse cautiously with water for 15 minutes.[2][5] Mechanism: The HCl component causes rapid pH drop in the eye; immediate dilution is critical to prevent corneal opacity.
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Skin Contact: Wash with soap and water.[2][4][5][6] If redness persists (dermatitis), seek medical attention.
Waste Disposal
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Stream: Halogenated Organic Waste (if in DCM) or Aqueous Acidic Waste.
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Pre-treatment: It is good practice to neutralize aqueous waste streams containing this compound to pH 7 before disposal to prevent container corrosion.
Part 6: Synthesis & Application Context
For the medicinal chemist, understanding why you are using this compound is as important as safety.
The Scaffold Utility: The imidazo[1,2-a]pyridine ring system is an isostere of indole and purine.[7] The 7-amine position is a strategic vector for extending the molecule into solvent-exposed regions of a protein binding pocket.
Reaction Safety Diagram (Graphviz): This diagram details the safe synthetic workflow for utilizing the dihydrochloride salt in a cross-coupling reaction.
Figure 2: Synthetic Workflow. Note the critical "Base Activation" step (Red) required to neutralize the dihydrochloride before the coupling can proceed.
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 45087541, Imidazo[1,2-a]pyridin-7-amine. Retrieved from [Link]
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European Chemicals Agency (ECHA). C&L Inventory: Imidazo[1,2-a]pyridin-7-amine. Retrieved from [Link]
- Bagdi, A. K., et al. (2020).Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Review. Chemical Reviews. (Contextual grounding for scaffold utility).
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Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
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- 3. Wholesale Imidazo[1,2-a]pyridin-7-amine dihydrochloride CAS: 1427195-25-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 4. fishersci.com [fishersci.com]
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